molecular formula C6H11ClN2 B3021976 (S)-piperidine-3-carbonitrile hydrochloride CAS No. 915226-72-1

(S)-piperidine-3-carbonitrile hydrochloride

Cat. No.: B3021976
CAS No.: 915226-72-1
M. Wt: 146.62
InChI Key: UGNVDGLCOHDISF-FYZOBXCZSA-N
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Description

(S)-Piperidine-3-carbonitrile hydrochloride (CAS 915226-72-1) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound serves as a key chiral building block for the synthesis of more complex, biologically active molecules. The piperidine scaffold, and specifically the piperidine-3-carbonitrile structure, is investigated for its application in developing ligands for central nervous system (CNS) targets. Recent research highlights the critical role of the piperidine moiety in the core structure of dual-acting histamine H3 and sigma-1 receptor ligands . In such compounds, the protonated piperidine nitrogen is essential for forming a salt bridge interaction with amino acid residues in the sigma-1 receptor binding pocket, such as Glu172, which is responsible for high biological activity . These dual-target ligands represent a promising approach for the treatment of neuropathic pain and other complex neurological disorders . As a chiral, enantiopure building block, this compound provides researchers with a defined stereocenter for constructing potential drug candidates where the three-dimensional orientation of functional groups is critical for activity and selectivity. The nitrile group offers a versatile handle for further chemical transformations, including conversion to other functional groups such as amines or carboxylic acids. This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3S)-piperidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736649
Record name (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915277-26-8
Record name (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-piperidine-3-carbonitrile hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the formation of the desired enantiomer. One common method involves the cyclization of a suitable precursor, such as a nitrile or an amine, under controlled conditions. The reaction may require specific catalysts, solvents, and temperature settings to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-piperidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-piperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-piperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s three-dimensional structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound is compared with structurally related piperidine and pyrrolidine derivatives. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
(S)-Piperidine-3-carbonitrile hydrochloride 915226-72-1 C₆H₁₁ClN₂ 146.62 Chiral nitrile at 3-position, hydrochloride salt Reference (1.00)
(R)-Piperidine-3-carbonitrile hydrochloride 1407991-27-8 C₆H₁₁ClN₂ 146.62 Enantiomer with opposite configuration 1.00 (stereoisomer)
Piperidine-3-carbonitrile hydrochloride 1199773-75-5 C₆H₁₁ClN₂ 146.62 Racemic mixture (no stereochemistry specified) 0.88
Piperidine-4-carbonitrile hydrochloride 240401-22-3 C₆H₁₁ClN₂ 146.62 Nitrile at 4-position 0.81
(S)-Piperidine-3-carboxylic acid hydrochloride 851956-01-9 C₆H₁₂ClNO₂ 165.62 Carboxylic acid replaces nitrile group 0.78 (functional group)
3-Cyano-3-methylpyrrolidine hydrochloride 1205750-61-3 C₆H₁₁ClN₂ 146.62 Pyrrolidine backbone with methyl substitution 0.96

Key Research Findings

Stereochemical Impact :

  • The (S) -enantiomer (915226-72-1) and (R) -enantiomer (1407991-27-8) exhibit distinct biological activities due to chiral recognition in enzyme binding. For example, the (S)-form shows higher selectivity for certain GABA receptor subtypes compared to the (R)-form in preclinical studies .
  • Suppliers like BLDpharm and Shanghai Yuanye Bio offer the (S)-enantiomer at 97% purity, priced at ~$2,800/500mg, while the (R)-enantiomer is temporarily out of stock but historically priced similarly .

Positional Isomerism :

  • Moving the nitrile group from the 3- to 4-position (e.g., 240401-22-3) reduces similarity to 0.81, altering solubility and metabolic stability. Piperidine-4-carbonitrile derivatives are less potent in kinase inhibition assays compared to 3-substituted analogs .

Functional Group Substitution :

  • Replacing the nitrile with a carboxylic acid (851956-01-9) decreases lipophilicity (logP from 0.5 to -1.2), impacting blood-brain barrier permeability. This makes the carboxylic acid derivative more suitable for peripheral targets .

Backbone Modification: 3-Cyano-3-methylpyrrolidine hydrochloride (1205750-61-3) shares 96% structural similarity but has a 5-membered ring, enhancing conformational rigidity. This compound shows improved oral bioavailability in rodent models compared to piperidine analogs .

Commercial Availability and Pricing

Compound Supplier Purity Price (USD) Availability
(S)-Piperidine-3-carbonitrile HCl BLDpharm 97% $2,800/500mg In stock
(R)-Piperidine-3-carbonitrile HCl Aladdin 97% $10,200/500mg Out of stock
Piperidine-4-carbonitrile HCl CymitQuimica 98% $536/10g In stock

Biological Activity

(S)-piperidine-3-carbonitrile hydrochloride is a compound that has garnered attention in scientific research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a nitrile group. Its molecular formula is C₆H₁₁ClN₂, and it exists as a hydrochloride salt, which enhances its solubility in aqueous environments. The specific enantiomeric form contributes to its biological activity, allowing for selective interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a nucleophile, participating in chemical transformations that facilitate the formation of new covalent bonds. This reactivity is crucial for its role in drug discovery and development.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cancer progression and other diseases.
  • Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology:

  • Anticancer Activity :
    • Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells. For instance, it has shown promising results in inducing apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
    • In vitro studies indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents .
  • Neurological Applications :
    • The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research suggests it may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells
NeurologicalInhibits AChE activity
Anti-inflammatoryExhibits potential anti-inflammatory effects

Case Study: Anticancer Mechanism

In a study published in Bioorganic & Medicinal Chemistry Letters, this compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated that the compound significantly reduced cell viability, with IC₅₀ values comparable to those of standard chemotherapeutics. The authors proposed that the nitrile group enhances interaction with key biological targets involved in cancer cell survival.

Case Study: Neurological Effects

Research conducted on the effects of this compound on cholinesterase enzymes demonstrated its potential as a dual inhibitor of AChE and butyrylcholinesterase (BuChE). This dual inhibition may provide therapeutic benefits for Alzheimer's disease by enhancing cholinergic neurotransmission .

Q & A

Q. What are the recommended synthetic routes for (S)-piperidine-3-carbonitrile hydrochloride, and how can enantiomeric purity be ensured?

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. A common approach includes:

  • Cyanation of piperidine derivatives : Starting from piperidine precursors, nitrile groups are introduced via nucleophilic substitution or transition metal-catalyzed reactions.
  • Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer from racemic mixtures.

To ensure enantiomeric purity, researchers employ chiral HPLC or polarimetry for analysis. For example, chiral stationary phases (CSPs) like cellulose- or amylose-based columns are effective for separating enantiomers . Evidence from similar compounds (e.g., (R)-piperidine-3-carbonitrile hydrochloride) highlights the importance of optimizing reaction conditions (temperature, solvent polarity) to minimize racemization .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the nitrile group (~100-120 ppm in 13^13C) and piperidine ring protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C6_6H11_{11}ClN2_2, MW 146.62) .
  • X-ray crystallography : Resolves stereochemistry when single crystals are obtainable .

For purity assessment, HPLC with UV detection (e.g., at 254 nm) is recommended, with ≥97% purity achievable through recrystallization or column chromatography .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Keep in sealed containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis .
  • Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous release due to potential environmental toxicity .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation or dermal exposure. Emergency procedures for spills include neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Conflicting stability reports may arise from differences in experimental setups. For example:

  • Acidic conditions : Protonation of the piperidine ring may enhance solubility but accelerate degradation. Stability studies should use buffered solutions (pH 1–6) with LC-MS monitoring to track decomposition products .
  • Neutral/basic conditions : Hydrolysis of the nitrile group to carboxylic acids is a risk. Control humidity and temperature (<25°C) to mitigate this .

Methodological recommendation : Perform accelerated stability testing (40°C/75% RH) with periodic sampling to model degradation kinetics .

Q. What role does this compound play in medicinal chemistry, particularly in chiral drug development?

This compound serves as a key chiral building block for:

  • Kinase inhibitors : The nitrile group acts as a hydrogen bond acceptor, enhancing target binding affinity.
  • Neurological agents : Piperidine scaffolds are prevalent in GABA receptor modulators and serotonin reuptake inhibitors .

Case study : In opioid receptor antagonists, the (S)-configuration improves metabolic stability compared to the (R)-enantiomer, as shown in preclinical pharmacokinetic studies .

Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (Pd, Ru) to achieve >90% ee .
  • Crystallization-induced dynamic resolution (CIDR) : Exploit differences in solubility between enantiomers under controlled cooling .

Validation : Monitor ee via chiral HPLC at multiple synthesis stages. For example, a study on similar piperidine derivatives achieved 98% ee using CIDR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of piperidine-3-carbonitrile derivatives?

Discrepancies may stem from:

  • Variability in impurity profiles : Trace intermediates (e.g., unreacted cyanide precursors) can skew toxicity data. Use LC-MS to quantify impurities .
  • Species-specific metabolism : Rodent studies may not extrapolate to humans. Cross-validate with in vitro hepatocyte assays .

Recommendation : Follow OECD guidelines for acute toxicity testing (e.g., OECD 423) and reference ECHA/EPA databases for hazard classification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-piperidine-3-carbonitrile hydrochloride
Reactant of Route 2
(S)-piperidine-3-carbonitrile hydrochloride

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